molecular formula C17H24N2O2S B2893813 1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine CAS No. 1607315-17-2

1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine

Cat. No. B2893813
CAS RN: 1607315-17-2
M. Wt: 320.45
InChI Key: ODBABYRLRYDPMB-UHFFFAOYSA-N
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Description

“1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains a sulfonyl functional group attached to a methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography, NMR, IR, mass spectrometry, and UV-vis spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The piperazine ring might undergo reactions at the nitrogen atoms, and the sulfonyl group could potentially be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .

Scientific Research Applications

  • Adenosine A2B Receptor Antagonists Synthesis : A study by (Luo Yan et al., 2006) developed adenosine A(2B) receptor antagonists using sulfonamide structures. They introduced a novel method for preparing sulfonamides, which yielded more potent compounds than the parent sulfonates at A(2B) receptors.

  • Corrosion Inhibition in Mild Steel : Research by (Sumathi et al., 2016) explored the use of a novel inhibitor, 1-[(4-methylphenyl)Sulfonyl]-4-pyridine-2-ylpiperazine (MSPP), to prevent corrosion of mild steel in HCl medium. They found that the inhibitor efficiency increases with concentration and forms a protective layer on the steel surface.

  • Antibody-Based Methods for Environmental and Food Analysis : In a review by (Fránek & Hruška, 2018), antibodies for various compounds, including sulfonamides, are utilized for environmental research and food safety analysis. They provide an overview of the progress in producing key immunoreagents for assays like ELISA.

  • HIV-1 Replication Inhibition : (Dueweke et al., 1993) described a bisheteroarylpiperazine compound, U-90152, that inhibits HIV-1 reverse transcriptase and effectively blocks HIV-1 replication.

  • Cytotoxic Activities Against Cancer Cell Lines : A study by (Gurdal et al., 2013) synthesized benzhydrylpiperazine derivatives, including sulfonamide derivatives, and evaluated their in vitro cytotoxic activities against cancer cell lines.

  • Cyclooxygenase-2 (COX-2) Inhibitors Synthesis : Research by (Penning et al., 1997) involved synthesizing a series of sulfonamide-containing compounds as potent COX-2 inhibitors, which led to the identification of celecoxib.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing a piperazine ring act on the central nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, and would need to be assessed through laboratory testing .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

1-[3-(4-methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-3-9-18-11-13-19(14-12-18)10-4-15-22(20,21)17-7-5-16(2)6-8-17/h1,5-8H,4,9-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBABYRLRYDPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCN2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine

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